molecular formula C8H6ClN3S2 B2676281 2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}pyridine CAS No. 338761-26-5

2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}pyridine

Cat. No.: B2676281
CAS No.: 338761-26-5
M. Wt: 243.73
InChI Key: QPIVOXRXGWFUEK-UHFFFAOYSA-N
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Description

“2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}pyridine” is a chemical compound with the molecular formula C8H6ClN3S2 . It has an average mass of 243.736 Da and a mono-isotopic mass of 242.969162 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiadiazole ring attached to a pyridine ring via a sulfanyl group . The thiadiazole ring contains one sulfur and two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 131 - 133°C . Other properties such as its IR spectrum, NMR data, and mass spectra can be inferred from similar compounds .

Scientific Research Applications

Chemical Transformations and Synthesis

One area of application involves chemical transformations where derivatives of 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine and 5,6-dihydropyridin-2(1H)-one were obtained unexpectedly through acid catalysis, showcasing the compound's reactivity and potential in synthesizing complex heterocyclic structures (Nedolya et al., 2018).

Material Science

In material science, thiophenyl-substituted benzidines, including compounds structurally related to "2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}pyridine", have been used to synthesize transparent aromatic polyimides with high refractive indices and small birefringence, indicating applications in optoelectronics and advanced materials engineering (Tapaswi et al., 2015).

Biological Activity

Research on imidazo[1,2-a]pyridines substituted at the 3-position, involving thiadiazole structures similar to the compound , indicated potential applications as antiulcer agents. Although the specific compounds synthesized did not exhibit significant antisecretory activity, they demonstrated good cytoprotective properties, suggesting potential in medical research focused on gastroprotective therapies (Starrett et al., 1989).

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds have been found to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Thiadiazole derivatives have shown promise in various in vitro and in vivo models, and several have moved into clinical trials . Therefore, “2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}pyridine” could potentially be studied for similar applications.

Properties

IUPAC Name

5-chloro-4-(pyridin-2-ylsulfanylmethyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S2/c9-8-6(11-12-14-8)5-13-7-3-1-2-4-10-7/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIVOXRXGWFUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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